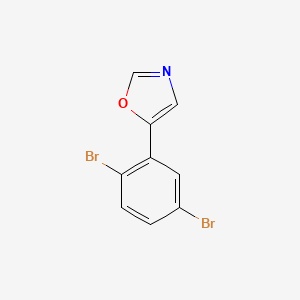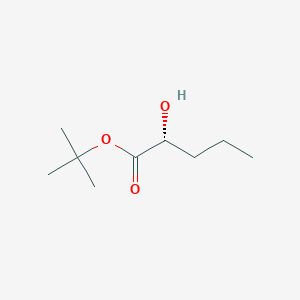
3-(4-Hexylphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hexylphenyl)-1-propene, also known as 4-hexylphenylpropene, is an organic compound with a molecular formula of C14H22. It is a colorless, flammable liquid with a low boiling point. 4-hexylphenylpropene is primarily used in the synthesis of other chemicals, particularly in the production of pharmaceuticals. It can also be used in the synthesis of polymers, fragrances, and other industrial chemicals. In
Applications De Recherche Scientifique
4-Hexylphenylpropene has several applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the production of pharmaceuticals. 4-Hexylphenylpropene has also been used in the synthesis of polymers, fragrances, and other industrial chemicals. In addition, 3-(4-Hexylphenyl)-1-propenelpropene has been used as a model compound for studying the mechanisms of various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Hexylphenyl)-1-propenelpropene depends on the reaction in which it is used. In the Friedel-Crafts alkylation reaction, 3-(4-Hexylphenyl)-1-propenelpropene is formed when 4-hexylphenol reacts with propene in the presence of a Lewis acid catalyst. The Lewis acid catalyst activates the 4-hexylphenol, which then reacts with the propene to form 3-(4-Hexylphenyl)-1-propenelpropene. In the Wittig reaction, the phosphonium ylide reacts with the 4-hexylphenol to form 3-(4-Hexylphenyl)-1-propenelpropene. In the Grignard reaction, the Grignard reagent reacts with the 4-hexylphenol to form 3-(4-Hexylphenyl)-1-propenelpropene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Hexylphenyl)-1-propenelpropene are not well understood. While it is known to be used in the synthesis of pharmaceuticals, fragrances, and other industrial chemicals, the exact effects of 3-(4-Hexylphenyl)-1-propenelpropene on the body are not known. It is important to note that 3-(4-Hexylphenyl)-1-propenelpropene should not be used for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hexylphenylpropene has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, 3-(4-Hexylphenyl)-1-propenelpropene is a colorless, flammable liquid with a low boiling point, making it ideal for use in a variety of reactions. However, 3-(4-Hexylphenyl)-1-propenelpropene is highly flammable and should be handled with caution. In addition, it should not be used for human consumption.
Orientations Futures
There are several potential future directions for research on 3-(4-Hexylphenyl)-1-propenelpropene. One potential direction is to further investigate its use in the synthesis of pharmaceuticals, fragrances, and other industrial chemicals. Another potential direction is to study the biochemical and physiological effects of 3-(4-Hexylphenyl)-1-propenelpropene on the body. Finally, further research could be conducted on the mechanism of action of 3-(4-Hexylphenyl)-1-propenelpropene in various chemical reactions.
Méthodes De Synthèse
4-Hexylphenylpropene can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, the Wittig reaction, and the Grignard reaction. In the Friedel-Crafts alkylation reaction, 3-(4-Hexylphenyl)-1-propenelpropene is synthesized by reacting 4-hexylphenol with propene in the presence of a Lewis acid catalyst. In the Wittig reaction, 3-(4-Hexylphenyl)-1-propenelpropene is synthesized by reacting 4-hexylphenol with a phosphonium ylide. In the Grignard reaction, 3-(4-Hexylphenyl)-1-propenelpropene is synthesized by reacting 4-hexylphenol with a Grignard reagent.
Propriétés
IUPAC Name |
1-hexyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-3-5-6-7-9-15-12-10-14(8-4-2)11-13-15/h4,10-13H,2-3,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYIJXAXCOOCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hexylphenyl)-1-propene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














